molecular formula C16H17N5O2S B2689562 (E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide CAS No. 2035022-83-2

(E)-2-phenyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)ethene-1-sulfonamide

Cat. No.: B2689562
CAS No.: 2035022-83-2
M. Wt: 343.41
InChI Key: DFMHYZBFRNPHNK-CSKARUKUSA-N
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Description

“(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenylethenesulfonamide” is a compound that belongs to the class of [1,2,4]-triazole bearing amino acid derivatives . These compounds have been synthesized under green chemistry conditions via multicomponent reaction .


Synthesis Analysis

The synthesis of these compounds involves a multicomponent reaction using lemon juice as an acidic catalyst . The process is atom-economical and engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) for the synthesis .


Molecular Structure Analysis

The molecular structure of these compounds has been characterized by different spectral and elemental analyses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are regioselective one-pot procedures . The use of mild acidic conditions is strongly directed toward the regioselective synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized by different spectral and elemental analyses .

Scientific Research Applications

Antitumor Activity

Research has identified derivatives of the [1,2,4]triazolo[1,5-a]pyrimidinyl group as potent agents against cancer cell lines, including prostate and lung cancer. For instance, compounds synthesized from this class have demonstrated significant growth inhibitory activity against PC-3 prostate cancer cells. Specifically, derivatives such as 4-(3-acetyl-5-oxo-6-phenyl-8-(thiophen-2-yl)pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-1(5H)-yl)benzenesulfonamide exhibited superior antitumor activity at submicromolar levels against both PC-3 and A-549 cell lines. The mechanism involves cell cycle arrest and apoptosis induction via a caspase-3 dependent pathway (Fares et al., 2014).

Synthetic Methodologies

Innovative synthetic methods have been developed for arenesulfonamide derivatives of 3,5-diamino-1,2,4-triazole, which are precursors to N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)arenesulfonamides. These compounds are important for their herbicidal and antibacterial properties. A notable approach involves a tandem reaction promoted by sulfuryl chloride, avoiding the use of hazardous materials and achieving high yields (Chibale et al., 2004).

Safety and Hazards

The safety profile of these compounds is suggested to be good as they showed a high selectivity index towards antimicrobial activity against K. pneumoniae and MRSA1 compared to mammalian cells .

Future Directions

The future directions for these compounds could involve further exploration of their antimicrobial activity and potential applications in medicinal chemistry. The promising antibacterial activity against MDR strains suggests potential for development into effective antibacterial agents .

Properties

IUPAC Name

(E)-2-phenyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-24(23,10-8-14-5-2-1-3-6-14)20-9-4-7-15-11-17-16-18-13-19-21(16)12-15/h1-3,5-6,8,10-13,20H,4,7,9H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMHYZBFRNPHNK-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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